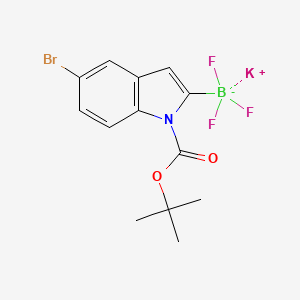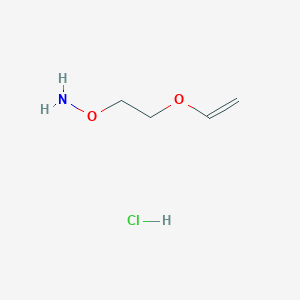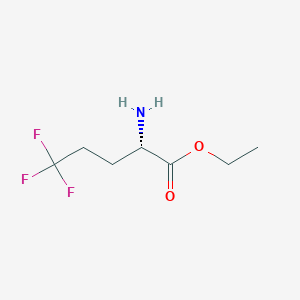
Potassium (5-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (5-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate is a chemical compound that belongs to the class of boron-containing heterocycles. This compound is of significant interest in organic synthesis due to its unique structural features and reactivity. It is commonly used as a building block in the synthesis of various biologically active molecules and pharmaceuticals.
Méthodes De Préparation
The synthesis of Potassium (5-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-bromo-1H-indole.
Protection: The indole nitrogen is protected using tert-butoxycarbonyl (Boc) to form 5-bromo-1-(tert-butoxycarbonyl)-1H-indole.
Borylation: The protected indole is then subjected to borylation using a suitable boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst to form the corresponding boronic ester.
Conversion to Trifluoroborate: The boronic ester is then converted to the trifluoroborate salt using potassium trifluoroborate under appropriate conditions.
Analyse Des Réactions Chimiques
Potassium (5-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds. Common reagents include palladium catalysts and bases such as potassium carbonate.
Oxidation: The compound can be oxidized to form the corresponding boronic acid or other oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted indole derivatives.
Applications De Recherche Scientifique
Potassium (5-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate has several scientific research applications:
Organic Synthesis: It is used as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound is employed in the development of new drugs and therapeutic agents due to its ability to form stable carbon-boron bonds.
Material Science: It is used in the synthesis of advanced materials with unique properties, such as boron-containing polymers and catalysts.
Mécanisme D'action
The mechanism of action of Potassium (5-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate involves its ability to participate in various chemical reactions, particularly cross-coupling reactions. The trifluoroborate group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The presence of the bromine atom allows for further functionalization through substitution reactions.
Comparaison Avec Des Composés Similaires
Potassium (5-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate can be compared with other boron-containing compounds, such as:
Potassium (5-bromo-1H-indol-2-yl)trifluoroborate: Lacks the tert-butoxycarbonyl protection, making it less stable in certain reactions.
Potassium (5-chloro-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Potassium (5-bromo-1-(methoxycarbonyl)-1H-indol-2-yl)trifluoroborate: Contains a methoxycarbonyl group instead of tert-butoxycarbonyl, affecting its reactivity and stability.
Propriétés
Formule moléculaire |
C13H13BBrF3KNO2 |
|---|---|
Poids moléculaire |
402.06 g/mol |
Nom IUPAC |
potassium;[5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]-trifluoroboranuide |
InChI |
InChI=1S/C13H13BBrF3NO2.K/c1-13(2,3)21-12(20)19-10-5-4-9(15)6-8(10)7-11(19)14(16,17)18;/h4-7H,1-3H3;/q-1;+1 |
Clé InChI |
RYQAFJSYDXYCBO-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)Br)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832680.png)


![2-(2-Methyl-1H-benzo[d]imidazol-4-yl)ethanamine](/img/structure/B12832687.png)







